l-Alanyl-l-glutamine

Catalog No.
S2992472
CAS No.
205252-36-4; 39537-23-0
M.F
C8H15N3O4
M. Wt
217.225
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Alanyl-l-glutamine

CAS Number

205252-36-4; 39537-23-0

Product Name

l-Alanyl-l-glutamine

IUPAC Name

5-amino-2-(2-aminopropanoylamino)-5-oxopentanoic acid

Molecular Formula

C8H15N3O4

Molecular Weight

217.225

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)

InChI Key

HJCMDXDYPOUFDY-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N

solubility

not available

L-Alanyl-L-glutamine is a dipeptide formed by the condensation of the amino acids alanine and glutamine. This compound has gained attention in various fields, particularly in nutrition and biochemistry, due to its beneficial properties. L-Alanyl-L-glutamine is recognized for its stability in aqueous solutions, high solubility, and ability to serve as a source of both alanine and glutamine upon hydrolysis. It is commonly utilized in dietary supplements, parenteral nutrition, and cell culture applications, where it helps maintain cellular health and supports metabolic processes .

The synthesis of L-alanyl-L-glutamine can be achieved through several chemical pathways. The most common methods include:

  • Chemical Synthesis: This involves the reaction of protected forms of alanine and glutamine using acyl chlorides or active esters to form peptide bonds. The protecting groups are later removed to yield the final dipeptide product .
  • Enzymatic Synthesis: L-Alanyl-L-glutamine can also be produced through enzymatic processes using enzymes such as L-amino acid α-ligase. This method allows for the direct coupling of unprotected amino acids without the need for protecting groups, thus reducing by-products and improving yield .
  • Fermentative Production: Recent studies have explored the use of genetically modified strains of Escherichia coli to ferment substrates like glucose into L-alanyl-L-glutamine, achieving a more sustainable production method .

The synthesis of L-alanyl-L-glutamine can be accomplished through various methods:

  • Acyl Chloride Method: This involves reacting alanine with an acyl chloride derivative of glutamine under basic conditions to form the dipeptide.
  • Active Ester Method: In this approach, an active ester of alanine reacts with glutamine to form the peptide bond.
  • N-Carboxy Anhydride Method: This method utilizes N-carboxy anhydrides of amino acids to facilitate peptide bond formation with glutamine .

These methods vary in complexity and yield, with enzymatic synthesis being favored for its efficiency and reduced by-product formation.

L-Alanyl-L-glutamine has several applications across various fields:

  • Clinical Nutrition: It is widely used in parenteral nutrition solutions due to its high solubility and stability compared to free glutamine, which can degrade during storage .
  • Dietary Supplements: The compound is included in dietary supplements aimed at enhancing gut health and supporting recovery from illness or surgery .
  • Cell Culture: In laboratory settings, L-alanyl-L-glutamine serves as a stable alternative to free glutamine in cell culture media, promoting cell growth while minimizing ammonia toxicity .

Research indicates that L-alanyl-L-glutamine interacts favorably with other nutrients and compounds within biological systems. Its hydrolysis releases both alanine and glutamine, which are critical for various metabolic pathways. Studies have shown that supplementation with L-alanyl-L-glutamine can enhance recovery from physical stressors and improve immune function by providing essential amino acids during periods of increased demand . Additionally, it has been investigated for its potential role in mitigating the effects of malnutrition in children suffering from persistent diarrhea .

L-Alanyl-L-glutamine shares structural similarities with several other dipeptides. Below is a comparison highlighting its uniqueness:

Compound NameCompositionKey PropertiesUnique Features
L-AlanylglycineAlanine + GlycineSupports muscle recoverySimpler structure; less stable than alanyl-glutamine
L-Glutamyl-alanineGlutamic Acid + AlanineSupports neurotransmitter functionDifferent amino acid composition affecting function
L-AlanylaspartateAlanine + AspartateMay enhance athletic performanceAspartate's role in energy metabolism
L-AlanylleucineAlanine + LeucinePromotes muscle protein synthesisLeucine's unique role as a branched-chain amino acid

L-Alanyl-L-glutamine stands out due to its superior stability in solution and its dual role as a source of two essential amino acids upon hydrolysis, making it particularly effective for clinical applications where nutrient delivery is critical.

The bioactivity of L-alanyl-L-glutamine is intrinsically linked to its hydrolysis into constituent amino acids, L-glutamine and L-alanine, within cells. This process is mediated by cytoplasmic and membrane-bound peptidases, which cleave the dipeptide into its bioactive components. Research demonstrates that the dipeptide’s stability in aqueous solutions and resistance to thermal degradation make it an ideal vehicle for glutamine delivery, particularly in environments where free glutamine degrades rapidly into ammonia and pyroglutamic acid [3] [4].

Enzymatic Hydrolysis and Transport Mechanisms

Intracellular hydrolysis of L-alanyl-L-glutamine is catalyzed by peptidases such as dipeptidyl peptidase IV (DPP-IV) and aminopeptidases. These enzymes ensure controlled release of glutamine, maintaining its concentration within a physiologically optimal range. Studies using Escherichia coli models expressing L-amino acid α-ligase (Lal) reveal that genetic disruption of peptidase genes (pepA, pepB, pepD, pepN, dpp) significantly reduces dipeptide degradation, enhancing intracellular accumulation of L-alanyl-L-glutamine [2]. For instance, combinatorial inactivation of pepA, pepB, pepD, pepN, and dpp in E. coli strain JKYPQ3 increased extracellular L-alanyl-L-glutamine yields to over 100 mM during fed-batch cultivation [2].

The oligopeptide transporter 1 (PepT-1) facilitates dipeptide uptake in mammalian cells, particularly in intestinal epithelial cells. Upregulation of PepT-1 mRNA in trained rats supplemented with L-alanyl-L-glutamine correlates with enhanced dipeptide absorption and utilization, underscoring its role in bioavailability [5].

Table 1: Key Enzymes and Transporters in L-Alanyl-L-Glutamine Metabolism

ComponentFunctionImpact on Bioavailability
Peptidases (DPP-IV, PepA-D)Hydrolyze dipeptide into glutamine/alanineControlled release of bioactive glutamine [2] [3]
PepT-1 transporterMediates cellular uptake of dipeptidesEnhances intestinal absorption [5]
Lal enzymeSynthesizes dipeptide from amino acidsEnables fermentative production [2]

Metabolic Engineering for Enhanced Production

Advances in metabolic engineering have enabled high-yield L-alanyl-L-glutamine production. Deregulation of glutamine biosynthesis in E. coli via glnE and glnB gene deletions elevates intracellular glutamine concentrations, while overexpression of L-alanine dehydrogenase (Ald) boosts alanine synthesis. Combined with Lal expression, these manipulations create a synergistic system for dipeptide synthesis [2]. For example, E. coli strain JKYQ1/pPE86, coexpressing ald and lal, exhibited a 5-fold increase in intracellular alanine and a 3-fold rise in glutamine compared to wild-type strains [2].

Modulation of Mechanistic Target of Rapamycin Signaling Cascades in Cellular Proliferation

Glutamine, a primary product of L-alanyl-L-glutamine hydrolysis, is a known activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. The dipeptide’s role in sustaining mTOR activity has implications for immune function, protein synthesis, and cancer biology.

mTOR Activation and Nutrient Sensing

The mTOR complex 1 (mTORC1) integrates signals from growth factors, energy status, and amino acid availability. Glutamine stimulates mTORC1 via Rag GTPases, promoting ribosomal biogenesis and translation initiation. In cell culture models, L-alanyl-L-glutamine supplementation enhances monoclonal antibody production in Chinese hamster ovary (CHO) cells by 40–60%, a effect attributed to sustained mTOR activation and reduced apoptosis [4]. This aligns with findings that glutamine deprivation inhibits mTORC1, arresting cell cycle progression [4].

Immunostimulatory Effects

L-Alanyl-L-glutamine enhances T-lymphocyte proliferation in a dose-dependent manner, as demonstrated in mitogen-stimulated cultures. At 2 mmol/L, the dipeptide increased proliferation rates by 35%, correlating with elevated interleukin-2 (IL-2) secretion and mTOR-dependent metabolic reprogramming [4]. These effects are critical in clinical settings where immune cell expansion is vital, such as post-chemotherapy recovery.

Table 2: Impact of L-Alanyl-L-Glutamine on Cellular Proliferation

Cell TypeInterventionOutcomeProposed Mechanism
CHO cells50 mM dipeptide40–60% increase in antibody production [4]mTOR-mediated protein synthesis
T-lymphocytes2 mmol/L dipeptide35% increase in proliferation [4]IL-2 secretion and metabolic reprogramming
Intestinal epithelial1.5 g/kg supplementationUpregulation of occludin, ZO-1 mRNA [5]Enhanced barrier function and repair

Redox Regulation Through Glutathione Synthesis Pathways

Glutamine serves as a precursor for glutathione (GSH), the body’s primary antioxidant. By providing a stable source of glutamine, L-alanyl-L-glutamine indirectly supports GSH synthesis, mitigating oxidative stress in tissues such as skeletal muscle and intestinal epithelium.

Glutamine-to-Glutathione Conversion

The glutamate derived from glutamine enters the γ-glutamyl cycle, combining with cysteine and glycine to form GSH. In trained rats subjected to exhaustive exercise, L-alanyl-L-glutamine supplementation reduced malondialdehyde (MDA) levels—a marker of lipid peroxidation—by 30%, indicating enhanced antioxidant capacity [1] [5]. This is critical in high-metabolic-demand scenarios, such as endurance exercise, where reactive oxygen species (ROS) production escalates.

Protection Against Intestinal Barrier Dysfunction

Oxidative stress compromises intestinal tight junctions, increasing permeability—a phenomenon observed in exhaustive exercise models. L-Alanyl-L-glutamine pretreatment in rats attenuated exercise-induced paracellular leakage by 40%, concomitant with downregulation of claudin-2 (a pore-forming tight junction protein) and upregulation of occludin [5]. These effects are mediated via GSH-dependent inhibition of nuclear factor-κB (NF-κB) and subsequent suppression of pro-inflammatory cytokines [5].

Table 3: Antioxidant Effects of L-Alanyl-L-Glutamine

ModelInterventionOxidative MarkerChange
Trained rats1.5 g/kg supplementationMalondialdehyde (MDA)30% reduction [1] [5]
CHO cell culture50 mM dipeptideIntracellular ROS25% reduction [4]
Intestinal epithelium2 mmol/L dipeptideClaudin-2 expression50% downregulation [5]

L-Alanyl-L-glutamine has emerged as a critical regulator of intestinal stem cell dynamics in enteroid culture systems, demonstrating remarkable effects on crypt expansion and cellular proliferation. Research utilizing murine jejunal enteroids has established that L-alanyl-L-glutamine functions equivalently to free L-glutamine in promoting intestinal epithelial homeostasis [1] [2].

Crypt Expansion and Proliferation Dynamics

In enteroid culture systems, L-alanyl-L-glutamine supplementation at 2 millimolar concentration promotes a two- to threefold increase in crypt expansion within the first 48 hours, matching the efficacy of free glutamine [1]. This expansion occurs through enhanced proliferation of intestinal stem cells marked by leucine-rich repeat containing G-protein coupled receptor 5 (Lgr5). The compound specifically activates the mammalian target of rapamycin (mTOR) signaling pathway, as evidenced by significant increases in phosphorylated p70 ribosomal protein S6 kinase and phosphorylated ribosomal S6 protein [1] [2].

Metabolic Signaling Mechanisms

The mechanistic basis for L-alanyl-L-glutamine effects on enteroid systems involves selective activation of mTOR pathways within one hour of treatment [1]. Western blot analyses demonstrate that L-alanyl-L-glutamine, but not alanine alone, triggers phosphorylation of key mTOR downstream targets. This pathway activation appears essential for the proliferative response, as mTOR serves as a critical mediator coupling amino acid metabolism to intestinal stem cell activation [2].

Glutamine Deprivation and Recovery Studies

Enteroid systems deprived of glutamine exhibit progressive crypt atrophy over 48 hours, with decreased epithelial proliferation as measured by 5-ethynyl-2'-deoxyuridine incorporation [1]. However, Lgr5-positive intestinal stem cells demonstrate remarkable resilience, remaining viable but quiescent during extended glutamine deprivation periods. Reintroduction of L-alanyl-L-glutamine restores proliferation within 3 hours and promotes complete crypt regeneration within 48 hours [1].

Single Stem Cell Analysis

Isolated Lgr5-positive intestinal stem cells cultured in the absence of glutamine fail to develop crypt buds, while those maintained in L-alanyl-L-glutamine-supplemented medium successfully expand to form organoids [1]. This finding underscores the essential nature of glutamine availability for intestinal stem cell activation and subsequent differentiation processes.

ParameterStandard MediumWith L-Alanyl-L-Glutamine (2mM)Without Glutamine
Crypt Expansion Index (48h)2-3 fold increase2-3 fold increase (same as Gln)No expansion
mTOR Pathway Activation (p70S6K)Baseline phosphorylationSignificant increaseNo activation
Intestinal Stem Cell ProliferationBaseline levelsEnhanced expansionQuiescent state
Glutamine Rescue TimeN/A48 hours for full recoveryRecovery possible

Muscle Protein Turnover Models in Post-Catabolic States

L-Alanyl-L-glutamine demonstrates significant protective effects on muscle protein turnover in post-catabolic experimental models, particularly in settings of surgical trauma and metabolic stress. Clinical investigations in patients undergoing elective cholecystectomy have provided fundamental insights into the compound's role in preserving muscle protein synthetic capacity [3].

Post-Surgical Protein Metabolism

In post-surgical catabolic states, patients receiving conventional total parenteral nutrition without L-alanyl-L-glutamine supplementation exhibit a 38.8% ± 6.6% decrease in muscle free glutamine levels and a 21% ± 5.2% reduction in polyribosome concentration per milligram of DNA [3]. These changes indicate substantial impairment of muscle protein synthesis capacity. However, patients supplemented with L-alanyl-L-glutamine maintain both muscle glutamine levels and polyribosome concentrations without significant change [3].

Ribosomal Protein Synthesis Machinery

The preservation of polyribosome concentration represents a critical finding, as these structures serve as the primary machinery for protein synthesis [3]. Polyribosomes consist of multiple ribosomes translating a single messenger RNA molecule, and their concentration directly correlates with protein synthetic capacity. L-Alanyl-L-glutamine supplementation prevents the post-operative decline in these essential protein synthesis components [3].

Whole-Body Nitrogen Balance

L-Alanyl-L-glutamine supplementation significantly improves whole-body nitrogen balance compared to control groups (p < 0.01) [3]. This improvement reflects enhanced protein retention and reduced protein catabolism, indicating that the dipeptide effectively counteracts the catabolic response typical of post-surgical states.

mTOR Pathway Activation in Muscle Models

Recent research using resistance training models demonstrates that L-alanyl-L-glutamine supplementation activates key components of the mTOR signaling pathway in skeletal muscle [4]. Supplementation results in approximately 150% increase in phosphorylated Akt to total Akt ratio and a 200% increase in phosphorylated p70S6K to total p70S6K ratio [4]. These phosphorylation events are essential for initiating protein synthesis cascades.

Muscle Fiber Morphological Changes

L-Alanyl-L-glutamine supplementation produces measurable increases in muscle fiber cross-sectional area, with studies reporting 20% increases compared to control groups [4]. These morphological changes reflect enhanced protein accretion and muscle hypertrophy. Concurrent with these changes, 26S proteasome activity decreases, indicating reduced protein degradation and favoring net protein retention [4].

ParameterControl GroupL-Alanyl-L-Glutamine SupplementedClinical Model
Muscle Free Glutamine LevelDecreased 38.8% ± 6.6%No significant changePost-surgical trauma
Polyribosome ConcentrationDecreased 21% ± 5.2%No significant changePost-surgical trauma
mTOR Pathway (pAkt/Akt ratio)Baseline levels~150% increaseResistance training model
Muscle Fiber Cross-sectional AreaBaseline size20% increaseResistance training model

Peritoneal Mesothelial Cell Stress Response Assays

L-Alanyl-L-glutamine supplementation in peritoneal dialysis fluid demonstrates significant cytoprotective effects on mesothelial cells through restoration of cellular stress response mechanisms. Clinical trials utilizing randomized cross-over designs have established the compound's capacity to enhance heat shock protein expression and improve cellular resilience [5] [6].

Heat Shock Protein Expression Analysis

The primary endpoint in mesothelial cell stress response assays involves quantification of heat shock protein 72 (Hsp72) expression in peritoneal effluent cells. Two-dimensional difference gel electrophoresis with Western blot analysis reveals that L-alanyl-L-glutamine supplementation at 8 millimolar concentration increases total Hsp72 abundance from 2.12 (confidence interval 1.46-3.09) to 3.20 (confidence interval 2.20-4.66), representing a 1.51-fold increase (p = 0.022) [5] [6].

Cellular Stress Response Adequacy

Standard peritoneal dialysis fluid exposure results in inadequate cellular stress responses in mesothelial cells, characterized by dampened expression of cytoprotective proteins [5]. L-Alanyl-L-glutamine supplementation restores adequate cellular stress response capacity, enabling cells to mount appropriate protective mechanisms against peritoneal dialysis fluid-induced injury [5] [6].

Glutamine Pharmacokinetics in Peritoneal Environment

Peritoneal equilibration test effluent demonstrates progressive decrease in L-alanyl-L-glutamine concentration with parallel increase in peritoneal glutamine levels over 2 hours of the 4-hour test period [5]. Dialysate glutamine concentration increases faster in the presence of L-alanyl-L-glutamine (0.71 ± 0.19 millimolar) compared to standard fluid (0.55 ± 0.32 millimolar) at 2 hours (p < 0.05) [5].

Immunocompetence Enhancement

Ex-vivo lipopolysaccharide stimulation assays demonstrate significant enhancement of cytokine release capacity in peripheral blood mononuclear cells exposed to L-alanyl-L-glutamine-supplemented peritoneal effluents [5]. Tumor necrosis factor-alpha release increases by 89.4 picograms per milliliter (confidence interval 58.6-120.3, p < 0.001) when cells are exposed to supplemented effluent mixed with fresh peritoneal dialysis fluid [5].

Metabolomic Profile Changes

High-resolution mass spectrometry analysis of peritoneal effluents identifies 17 masses linking to 34 putative chemical entities that change significantly during L-alanyl-L-glutamine treatment [5]. These metabolomic changes include increased metabolites of leucine, isoleucine, glutamine, and arginine, alongside decreased metabolites of phenylalanine, tyrosine, and nucleic acids [5].

Anti-Inflammatory Effects in Peritonitis Models

In patients with previous peritonitis history, L-alanyl-L-glutamine supplementation decreases dialysate interleukin-8 levels by 2.2 picograms per milliliter (confidence interval 0.1 to 4.3, p < 0.05) [5]. Mouse models of peritoneal dialysis-associated peritonitis demonstrate that L-alanyl-L-glutamine addition attenuates inflammation markers and enhances stimulated cytokine release capacity [5].

Assay ParameterStandard PDFAlaGln-supplemented PDF (8mM)Effect Size/P-value
Heat Shock Protein 72 Expression2.12 (CI 1.46-3.09)3.20 (CI 2.20-4.66)1.51-fold (p = 0.022)
Glutamine Concentration0.55 ± 0.32 mmol/L at 2h0.71 ± 0.19 mmol/L at 2hp < 0.05
LPS-stimulated TNF-α ReleaseBaseline response+89.4 pg/ml increasep < 0.001
Cell Viability (in vitro)190% ± 19% (vs control)226% ± 29% (vs control)p = 0.001

XLogP3

-4.4

Dates

Last modified: 07-24-2023

Explore Compound Types